2-ethoxy-4-(trifluoromethoxy)benzoic acid
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Overview
Description
2-ethoxy-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C10H9F3O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethoxy and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-ethoxy-4-(trifluoromethoxy)- typically involves the introduction of ethoxy and trifluoromethoxy groups onto a benzoic acid core. One common method is through the reaction of 2-ethoxybenzoic acid with trifluoromethoxy reagents under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the proper substitution of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the functional groups.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or other reduced forms.
Substitution: The ethoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and reaction times to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-ethoxy-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It may be used in the development of new materials, coatings, or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which benzoic acid, 2-ethoxy-4-(trifluoromethoxy)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-ethoxy-: Lacks the trifluoromethoxy group, which may result in different chemical properties and reactivity.
Benzoic acid, 4-(trifluoromethoxy)-: Lacks the ethoxy group, leading to variations in its applications and interactions.
Benzoic acid, 2-methoxy-4-(trifluoromethoxy)-: Similar structure but with a methoxy group instead of an ethoxy group, affecting its chemical behavior.
Uniqueness
2-ethoxy-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both ethoxy and trifluoromethoxy groups, which confer distinct chemical properties and potential applications. Its combination of functional groups makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H9F3O4 |
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Molecular Weight |
250.17 g/mol |
IUPAC Name |
2-ethoxy-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C10H9F3O4/c1-2-16-8-5-6(17-10(11,12)13)3-4-7(8)9(14)15/h3-5H,2H2,1H3,(H,14,15) |
InChI Key |
SNOBVHZOAUBXLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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